Sulfo-Cyanine7.5 NHS ester

Description

Properties

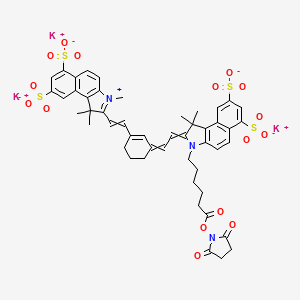

Molecular Formula |

C49H48K3N3O16S4 |

|---|---|

Molecular Weight |

1180.5 g/mol |

IUPAC Name |

tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C49H51N3O16S4.3K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;;;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3 |

InChI Key |

TYSHGIUBDBFDOC-UHFFFAOYSA-K |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Bioconjugation Chemistry of Sulfo Cyanine7.5 Nhs Ester

Chemical Synthesis and Derivatization Strategies for Sulfo-Cyanine7.5 NHS Ester

The synthesis of this compound involves the creation of the core cyanine (B1664457) dye structure, followed by the introduction of a carboxylic acid linker, and finally, activation to the NHS ester.

Organic Synthesis Pathways for N-Hydroxysuccinimide (NHS) Ester Formation

The formation of an N-hydroxysuccinimide (NHS) ester is a critical step in preparing amine-reactive fluorescent dyes. This process generally involves the activation of a carboxylic acid. Several methods are employed for this transformation:

Carbodiimide-Mediated Coupling: This is a traditional and widely used method for forming NHS esters. amerigoscientific.com A carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). amerigoscientific.comnih.gov The carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to yield the NHS ester and a urea (B33335) byproduct. amerigoscientific.com

Mixed Anhydride (B1165640) Method: To circumvent issues related to urea byproducts, the mixed anhydride method can be utilized. In this approach, the carboxylic acid is first reacted with an acid anhydride to generate a more reactive acylating agent, which then reacts with NHS to form the desired ester. amerigoscientific.com

Oxidative Coupling: More recent methods involve the coupling of alcohols or aldehydes with N-hydroxysuccinimide under oxidizing conditions. amerigoscientific.com For instance, 2-iodoxybenzoic acid (IBX) can be used as an oxidizing agent to transform alcohols or aldehydes into reactive intermediates that subsequently couple with NHS. amerigoscientific.com

Triphenylphosphine (B44618) and Iodine: A method utilizing triphenylphosphine (PPh3) and iodine (I2) in the presence of triethylamine (B128534) (Et3N) provides a simple, room-temperature synthesis of NHS esters from carboxylic acids without the need for carbodiimides. organic-chemistry.org

Approaches for Enhancing Solubility of Intermediates in Organic Solvents

The synthesis of cyanine dyes often involves intermediates with poor solubility in common organic solvents. Several strategies can be employed to address this challenge:

Solvent Selection: The choice of solvent is crucial. While some cyanine dye precursors may dissolve well in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), others may require less polar solvents or solvent mixtures. glenresearch.comresearchgate.net For instance, a mixture of ethyl acetate (B1210297) and toluene (B28343) has been used to purify carboxyfluorescein diacetate N-hydroxysuccinimide esters. nih.gov

Structural Modification: Introducing certain functional groups can enhance solubility. For example, the incorporation of methoxy (B1213986) or fluoro groups at the ends of cyanine dyes has been shown to improve dimerization in aqueous solutions and DNA. mdpi.com Computational studies suggest that increasing the polarity of the dye through substitution can lead to better solubility. mdpi.com

Use of Co-solvents: In cases where a single solvent is ineffective, a co-solvent system can be employed. For instance, adding ethanol (B145695) to a buffer solution has been shown to improve the fluorescence output of a cyanine dye, suggesting better solubility. researchgate.net

Solid-Phase Synthesis: Solid-phase synthesis methodologies offer an alternative approach where the dye is assembled on a solid support, which can simplify purification and circumvent solubility issues of intermediates in solution. figshare.com

Principles of Amine-Reactive Conjugation

The conjugation of this compound to biomolecules is governed by the principles of amine-reactive chemistry.

Mechanism of Covalent Amide Bond Formation with Primary Amines

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. glenresearch.comcreative-proteomics.comgbiosciences.com The reaction proceeds through a nucleophilic acyl substitution mechanism. The deprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond. glenresearch.comcreative-proteomics.com

Kinetic Considerations in Aminolysis Versus Hydrolysis Competition

In aqueous environments, the primary competing reaction for the aminolysis of NHS esters is hydrolysis, where water acts as a nucleophile and attacks the ester, leading to its inactivation. thermofisher.comnih.govacs.org The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. gbiosciences.comthermofisher.com

Several factors influence the competition between aminolysis and hydrolysis:

Nucleophilicity: Primary amines are generally much better nucleophiles than water, which favors the aminolysis reaction. glenresearch.com

Concentration: In dilute protein solutions, the high concentration of water can drive the hydrolysis reaction, reducing conjugation efficiency. thermofisher.com Conversely, increasing the concentration of the biomolecule can favor aminolysis. glenresearch.com

Steric Hindrance: Bulky NHS esters may react more slowly, providing a larger window for hydrolysis to occur. glenresearch.com

Studies have shown that the heterogeneous aminolysis rate constant can be significantly lower than the heterogeneous hydrolysis rate constant, highlighting the importance of optimizing reaction conditions to favor the desired conjugation. nih.govacs.org

Influence of Reaction pH on Conjugation Efficiency

The pH of the reaction buffer is a critical parameter for efficient conjugation of NHS esters to primary amines. lumiprobe.comnih.gov

Optimal pH Range: The reaction is strongly pH-dependent. lumiprobe.com The optimal pH for labeling is typically between 7.2 and 9.0, with a more specific range of 8.3-8.5 often cited as ideal. creative-proteomics.comthermofisher.comaatbio.com

Amine Protonation: At low pH, the primary amine groups on the biomolecule are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.comjyi.org

NHS Ester Hydrolysis: At high pH, the rate of hydrolysis of the NHS ester increases dramatically. thermofisher.comlumiprobe.com For example, the half-life of an NHS ester can decrease from several hours at pH 7.0 and 0°C to just minutes at pH 8.6 and 4°C. thermofisher.com

Therefore, maintaining the pH within the optimal range is crucial to ensure that a sufficient concentration of deprotonated, nucleophilic amines is available for reaction while minimizing the competing hydrolysis of the NHS ester. While traditionally performed at neutral to slightly basic pH, studies have shown that NHS esters can still effectively label proteins at slightly acidic conditions (pH 6.0-7.5), although the efficiency may be reduced. nih.govacs.org

| Property | Value | Source |

| Formula | C49H48K3N3O16S4 | broadpharm.com |

| Molecular Weight | 1180.5 | broadpharm.com |

| Excitation Maximum | 778 nm | broadpharm.com |

| Emission Maximum | 797 nm | broadpharm.com |

| Extinction Coefficient | 222,000 M⁻¹cm⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield | 0.21 | broadpharm.com |

| Solubility | Water, DMF, DMSO | broadpharm.com |

Advanced Bioconjugation Techniques Utilizing this compound

The N-hydroxysuccinimide (NHS) ester of Sulfo-Cyanine7.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely employed for labeling biomolecules. broadpharm.comlumiprobe.com Its NHS ester functional group readily reacts with primary amines on proteins, peptides, and amino-modified oligonucleotides to form stable amide bonds. broadpharm.comgenelink.com This reactivity, combined with the dye's favorable spectral properties, including an excitation maximum around 778 nm and an emission maximum around 797 nm, makes it a valuable tool in various bioanalytical and imaging applications. broadpharm.comlumiprobe.com The sulfonated nature of the dye enhances its water solubility, which is particularly advantageous for labeling sensitive proteins that may be prone to denaturation in organic solvents. lumiprobe.com

Optimized Protocols for Protein and Antibody Labeling

Successful labeling of proteins and antibodies with this compound hinges on optimizing several key reaction parameters to ensure efficient conjugation while preserving the biomolecule's function.

Reaction Conditions: The conjugation reaction is typically performed in a buffer with a pH between 8.0 and 9.0. researchgate.netabberior.rocks A common choice is a 0.1 M sodium bicarbonate buffer. interchim.fr The alkaline pH is crucial for maintaining the primary amine groups of lysine residues in their deprotonated, nucleophilic state, facilitating their reaction with the NHS ester. Protein concentrations should ideally be in the range of 2-10 mg/mL for optimal labeling efficiency. researchgate.netaatbio.com Lower protein concentrations can significantly reduce the conjugation yield. aatbio.com It is also critical that the protein solution is free from other primary amine-containing compounds, such as Tris or glycine (B1666218) buffers, and stabilizers like bovine serum albumin (BSA) or gelatin, which would compete with the target protein for the dye. aatbio.com

Dye-to-Protein Molar Ratio: The molar ratio of this compound to the protein is a critical parameter that must be optimized for each specific protein. A starting point for optimization is often a 10:1 molar ratio of dye to protein. researchgate.netaatbio.com However, the optimal ratio can vary, and it is recommended to test a range of ratios (e.g., 5:1, 15:1, 20:1) to achieve the desired degree of substitution (DOS). aatbio.com An excessive DOS can lead to protein denaturation and loss of function, while a low DOS may result in insufficient signal for detection. For most antibodies, a DOS of 2 to 10 is generally recommended. aatbio.com

Reaction Procedure: The dye, dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is added to the protein solution. researchgate.netinterchim.fraatbio.com The reaction mixture is then incubated at room temperature for 30-60 minutes in the dark to prevent photobleaching of the dye. researchgate.netaatbio.com Following incubation, the unreacted dye and byproducts are removed from the labeled protein conjugate. Common purification methods include gel filtration using columns like Sephadex G-25 or spin desalting columns. researchgate.netaatbio.com

| Parameter | Recommended Condition | Rationale |

| pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and reactive. |

| Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Provides stable pH environment free of competing amines. |

| Protein Concentration | 2 - 10 mg/mL | Higher concentration improves labeling efficiency. |

| Dye Solvent | Anhydrous DMSO or DMF | Solubilizes the NHS ester for addition to the aqueous reaction. |

| Dye:Protein Ratio | Start with 10:1, optimize as needed | Controls the degree of substitution (DOS). |

| Incubation Time | 30 - 60 minutes at room temperature | Allows for efficient conjugation. |

| Purification | Gel filtration (e.g., Sephadex G-25) | Removes unconjugated dye and byproducts. |

This table provides a general guide for optimizing protein and antibody labeling with this compound. Specific conditions may need to be adjusted for individual proteins.

Conjugation to Peptides and Oligonucleotides

The bioconjugation of this compound extends to smaller biomolecules like peptides and oligonucleotides, which requires specific considerations.

Peptide Labeling: For peptides, the NHS ester reacts with the N-terminal amine and the side-chain amine of lysine residues. The general principles of pH and buffer conditions are similar to those for proteins. Due to their smaller size, purification of labeled peptides can often be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which allows for the separation of the labeled peptide from the unlabeled peptide and free dye.

Oligonucleotide Labeling: Labeling oligonucleotides with this compound requires the prior introduction of a primary amine group. genelink.com This is typically achieved during solid-phase synthesis by incorporating an amino-modified phosphoramidite, such as an Amino-Modifier C6, at the 5' or 3' end, or internally. genelink.com The conjugation is a post-synthesis step where the amino-labeled oligonucleotide is dissolved in a suitable conjugation buffer (e.g., 0.091 M sodium borate (B1201080) buffer, pH 8.5). genelink.comsigmaaldrich.com The this compound, dissolved in DMSO, is then added to the oligonucleotide solution. sigmaaldrich.com After the reaction, the labeled oligonucleotide is purified to remove excess dye, often by ethanol precipitation or HPLC. sigmaaldrich.com

| Biomolecule | Key Considerations | Typical Purification Method |

| Peptides | Reaction with N-terminal and lysine amines. | Reversed-Phase HPLC |

| Oligonucleotides | Requires pre-synthesis incorporation of an amino-modifier. | Ethanol Precipitation, HPLC |

This table highlights specific considerations for the conjugation of this compound to peptides and oligonucleotides.

Site-Specific Conjugation Strategies

While the reaction of NHS esters with lysine residues is efficient, it can result in a heterogeneous mixture of conjugates with varying numbers of dyes attached at different positions. nih.gov Site-specific conjugation strategies aim to overcome this by directing the dye to a single, predetermined location on the biomolecule, yielding a homogeneous product with a well-defined structure and stoichiometry.

One approach to achieve site-specificity with amine-reactive dyes involves controlling the reaction pH to favor the N-terminal amine over the more numerous lysine side-chain amines. nih.gov However, achieving exclusive N-terminal selectivity can be challenging. nih.gov

A more robust strategy for site-specific labeling involves the introduction of a unique reactive handle onto the biomolecule that is orthogonal to the native functional groups. For example, a thiol group can be introduced at a specific site through cysteine mutagenesis. While NHS esters react with amines, a different dye chemistry, such as a maleimide, would be used to target the thiol. nih.gov

Alternatively, enzymatic methods can be employed. For instance, transglutaminase can catalyze the formation of a bond between an amine-containing probe and a specific glutamine residue on a protein. nih.gov Another enzymatic approach involves the modification of glycans on antibodies to introduce a reactive group for dye conjugation. nih.gov While these methods provide site-specificity, they often require protein engineering or the use of specific enzyme-substrate pairs.

A chemical method for achieving N-terminal specific labeling involves a two-step process where an NHS ester is first converted to a thioester, which then reacts selectively with the N-terminal amine of a protein. nih.gov This strategy takes advantage of the unique reactivity of the N-terminal α-amino group compared to the ε-amino groups of lysine residues. nih.gov

Functionalization of Dendrimeric Scaffolds for Multivalent Probes

Dendrimers are highly branched, three-dimensional macromolecules with a large number of surface functional groups. This architecture makes them ideal scaffolds for creating multivalent probes, where multiple copies of a targeting ligand and an imaging agent, such as Sulfo-Cyanine7.5, can be attached.

The functionalization of dendrimeric scaffolds with this compound can be achieved by utilizing dendrimers that possess primary amine groups on their surface. The NHS ester chemistry described for proteins is directly applicable here, allowing for the covalent attachment of the dye to the dendrimer. The high density of surface amines on dendrimers can lead to the creation of highly fluorescent nanoparticles.

In a more complex approach, a scaffold can be designed to incorporate multiple functionalities. For example, a chelator for a radiometal and a fluorescent dye can be conjugated to the same scaffold to create a dual-modality imaging agent. nih.gov In such a synthesis, the Sulfo-Cyanine7.5 moiety can be introduced by reacting its carboxylic acid form, pre-activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), with a free amine on the scaffold. nih.gov Alternatively, the this compound can be reacted with an amine-functionalized scaffold. This approach allows for the construction of probes with a high payload of the imaging agent, potentially leading to enhanced signal and sensitivity in imaging applications.

Spectroscopic and Photophysical Characterization in Research Paradigms

Optical Properties of Sulfo-Cyanine7.5 and its Conjugates

The unique optical characteristics of Sulfo-Cyanine7.5 make it a valuable tool for various fluorescence-based applications, particularly in the near-infrared spectrum, which is advantageous for deep tissue imaging due to reduced autofluorescence and light scattering by biological tissues. axispharm.com

Sulfo-Cyanine7.5 exhibits strong absorption and emission in the near-infrared region. Its absorption maximum is consistently reported at approximately 778 nm to 788 nm. broadpharm.comaxispharm.comantibodies.com Following excitation, the dye fluoresces with an emission maximum centered around 797 nm to 808 nm. broadpharm.comaxispharm.comantibodies.com This spectral profile places it firmly within the NIR window, making it suitable for applications requiring deep tissue penetration and minimal background interference. axispharm.comresearchgate.net The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is notably high, at around 222,000 M⁻¹cm⁻¹. broadpharm.comantibodies.comlunanano.ca

| Property | Value | Source(s) |

|---|---|---|

| Absorption Maximum (λabs) | ~778 - 788 nm | broadpharm.comaxispharm.comantibodies.com |

| Emission Maximum (λem) | ~797 - 808 nm | broadpharm.comaxispharm.comantibodies.com |

| Molar Extinction Coefficient (ε) | ~222,000 M-1cm-1 | broadpharm.comantibodies.comlunanano.ca |

A significant advantage of Sulfo-Cyanine7.5 is its enhanced fluorescence quantum yield compared to structurally similar dyes like ICG. lumiprobe.comlumiprobe.com The quantum yield, which represents the efficiency of converting absorbed light into emitted fluorescence, is reported to be approximately 0.21. broadpharm.comlunanano.calumiprobe.com This is attributed to the rigidized trimethylene chain in its structure, which limits non-radiative decay pathways. lumiprobe.com In comparative analyses, Sulfo-Cyanine7 has been shown to have a quantum yield improved by 20% over the non-sulfonated Cy7® fluorophore. windows.netlumiprobe.com The high quantum yield contributes to the bright fluorescence signal of Sulfo-Cyanine7.5, enabling sensitive detection in various assays. axispharm.com

Sulfo-Cyanine7.5 exhibits high photostability, meaning it resists photobleaching or fading upon prolonged exposure to light. axispharm.comaxispharm.com This characteristic is crucial for long-term imaging experiments and for applications where consistent fluorescence signals are required. axispharm.com The sulfonate groups on the molecule enhance its water solubility, which is particularly beneficial for labeling delicate proteins that might denature in the presence of organic solvents. windows.net This improved solubility also contributes to its stability and performance in aqueous and complex biological media. axispharm.com Research on related cyanine (B1664457) dyes has indicated that the additional fused aromatic ring in benzoindocyanine structures, like those in the Cy5.5 family, can impart increased photostability by reducing the nucleophilicity of the indole (B1671886) C2. nih.gov Furthermore, studies have shown that directly linking triplet-state quenchers (TSQs) to a Cy5 fluorophore can significantly reduce blinking and photobleaching. nih.gov

The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths. For Sulfo-Cyanine7.5, with an absorption maximum around 778 nm and an emission maximum around 797 nm, the Stokes shift is approximately 19-20 nm. axispharm.comantibodies.comaxispharm.com While this is a relatively standard Stokes shift for cyanine dyes, strategies exist to engineer cyanine dyes with significantly larger Stokes shifts, which can be beneficial for minimizing self-quenching and improving signal-to-noise ratios in certain applications. nih.govrsc.orgnsf.gov

| Property | Value | Source(s) |

|---|---|---|

| Fluorescence Quantum Yield (Φ) | ~0.21 | broadpharm.comlunanano.calumiprobe.com |

| Stokes Shift | ~19 - 20 nm | axispharm.comantibodies.comaxispharm.com |

Advanced Spectroscopic Applications for Understanding Dye Behavior

To gain deeper insights into the dynamic behavior of fluorescent dyes like Sulfo-Cyanine7.5, advanced spectroscopic techniques are employed.

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes fluorescence intensity fluctuations within a microscopic observation volume to provide information on molecular concentration, mobility, and photophysical processes such as blinking. researchgate.netuni-heidelberg.denih.gov Blinking refers to the transient and reversible transition of a fluorophore to a non-emissive dark state. researchgate.net By applying FCS, researchers can quantify the kinetics of these blinking events for Sulfo-Cyanine7.5-labeled molecules. This is particularly relevant for single-molecule studies where such fluctuations can impact data interpretation. nih.gov The dual-color variant, Fluorescence Cross-Correlation Spectroscopy (FCCS), can be used to study the binding kinetics and affinity of molecules labeled with two different fluorophores, providing a powerful tool for investigating molecular interactions in complex biological systems. mdpi.comteledynevisionsolutions.com

Fluorescence Lifetime Measurements for Photoisomerization Studies

The photophysical behavior of cyanine dyes, including Sulfo-Cyanine7.5 NHS ester, is significantly influenced by photoisomerization, a process that can be effectively investigated using fluorescence lifetime measurements. Upon excitation, these dyes can transition from their stable all-trans conformation to a variety of cis isomers. This isomerization process competes with fluorescence emission and influences the dye's quantum yield and fluorescence lifetime.

Research on the closely related heptamethine cyanine dye, Sulfo-Cyanine7 (SCy7), provides a framework for understanding the photoisomerization dynamics of this compound. acs.orgnih.gov Studies employing techniques such as Fluorescence Correlation Spectroscopy (FCS) and Transient State (TRAST) excitation modulation spectroscopy have been instrumental in elucidating these kinetics. acs.orgnih.gov These investigations have revealed that upon excitation, SCy7 can enter a photoisomerized state with a redshifted emission. acs.orgnih.gov This process is described by a three-state model which includes the initial all-trans state, a non-emissive mono-cis state, and a red-emissive photoisomerized state. acs.org The formation of this red-emissive state is characterized by a shorter excited-state lifetime compared to the primary all-trans state. acs.org

The kinetics of photoisomerization and the formation of the redshifted photoisomer are highly sensitive to the local environment of the dye molecule. acs.orgnih.gov Factors such as viscosity, polarity, and steric hindrance can significantly impact the rate of isomerization. acs.orgnih.gov For instance, an increase in the viscosity of the solvent or steric obstruction when the dye is conjugated to a biomolecule can hinder the rotational motion required for isomerization, leading to an increase in the fluorescence lifetime and quantum yield. nih.gov This dependence on the microenvironment makes cyanine dyes like this compound potential sensors for probing local conditions within biological systems. acs.orgnih.gov

While specific fluorescence lifetime values for the photoisomers of this compound are not extensively documented in the literature, the general principles observed for similar cyanine dyes like Cy5 are applicable. For Cy5, the fluorescence lifetime is on the order of nanoseconds and is known to vary with environmental conditions that affect the rate of photoisomerization. nih.govacs.orgresearchgate.net

Table 1: Factors Influencing Photoisomerization and Fluorescence Lifetime of Cyanine Dyes

| Factor | Effect on Photoisomerization | Consequence for Fluorescence Lifetime |

| Increased Viscosity | Hinders rotational motion required for isomerization. | Increases |

| Increased Polarity | Can stabilize or destabilize the twisted intermediate state. | Can increase or decrease |

| Steric Hindrance | Restricts conformational changes. | Increases |

| Excitation Wavelength | Can influence the probability of entering the photoisomerization pathway. | Can be affected |

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides detailed molecular vibrational information with high sensitivity, making it well-suited for the characterization of fluorescent dyes like this compound at low concentrations. lumiprobe.combroadpharm.com

In a notable study, the SERS spectra of this compound adsorbed on gold nanoparticles were investigated. The interaction of the dye with the nanoparticle surface leads to a significant enhancement of the Raman signals, allowing for detailed structural analysis. The assignment of the observed SERS bands was performed with the aid of theoretical calculations of Raman-active frequencies.

The SERS spectrum of this compound exhibits characteristic bands corresponding to the vibrations of its molecular structure. For instance, vibrations associated with the indole moiety are observed as distinct bands in the spectrum. The C-C stretching motions within the polymethine chain and the aromatic rings also give rise to prominent SERS signals. The interaction and orientation of the dye on the gold nanoparticle surface can be inferred from changes in the intensity and position of these bands. The presence of the sulfonate groups in the this compound structure contributes to its interaction with the metal surface.

The experimental conditions, such as the concentration of aggregating agents like KCl, can influence the SERS spectra by affecting the aggregation of the gold nanoparticles and thus the "hot spots" where the SERS enhancement is maximal.

Table 2: Key Spectroscopic and Photophysical Properties of Sulfo-Cyanine7.5

| Property | Value |

| Excitation Maximum (λ_exc) | ~778 nm broadpharm.comlunanano.calumiprobe.com |

| Emission Maximum (λ_em) | ~797 nm broadpharm.comlunanano.calumiprobe.com |

| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ broadpharm.comlunanano.calumiprobe.com |

| Fluorescence Quantum Yield (Φ_f) | ~0.21 broadpharm.comlunanano.calumiprobe.com |

Applications in Molecular and Cellular Biology Research

In Vitro Cellular Imaging and Analysis

The vibrant and stable fluorescence of Sulfo-Cyanine7.5 makes it an excellent candidate for a range of cellular imaging and analysis techniques.

Sulfo-Cyanine7.5 NHS ester is employed to label specific proteins and antibodies for high-resolution fluorescence microscopy, enabling the detailed visualization of cellular structures and their distribution within tissues. axispharm.comaxispharm.com Its emission in the NIR spectrum is particularly advantageous for imaging through complex biological samples with reduced scattering and absorption from endogenous molecules. axispharm.com This allows for clearer, higher-contrast images of subcellular components and their organization.

In flow cytometry, Sulfo-Cyanine7.5-conjugated antibodies are used to label specific cell surface markers, allowing for the precise sorting and phenotypic analysis of cell populations. axispharm.comaxispharm.com The dye's distinct spectral properties and bright fluorescence provide a strong signal for accurate detection and quantification of labeled cells. axispharm.com This is crucial for identifying and isolating specific cell subtypes from heterogeneous populations for further study.

Researchers utilize this compound to create fluorescently labeled ligands to study their uptake by cells. By monitoring the fluorescence intensity within cells over time, it is possible to quantify the rate and extent of cellular uptake. This is particularly valuable for investigating receptor-mediated internalization, where the dye-labeled ligand binds to a specific cell surface receptor and is subsequently brought into the cell.

To confirm the specificity of a fluorescently labeled molecule for its target, competitive binding and blocking assays are often performed. In these experiments, an excess of an unlabeled competitor molecule is introduced along with the Sulfo-Cyanine7.5-labeled probe. A significant decrease in the fluorescent signal associated with the cells indicates that the labeled probe and the unlabeled competitor are binding to the same target, thus confirming the specificity of the interaction.

Investigating Molecular Interactions and Binding Affinity

The ability to conjugate Sulfo-Cyanine7.5 to various biomolecules makes it a powerful tool for studying molecular interactions and determining binding affinities.

This compound is instrumental in the development of fluorescent probes for a variety of bioanalytical assays. axispharm.comaxispharm.com These probes can be used to detect and quantify the presence of specific analytes in complex biological samples. For instance, a Sulfo-Cyanine7.5-labeled antibody can be used in a fluorescent immunoassay to measure the concentration of a particular protein. The intensity of the fluorescence signal is directly proportional to the amount of analyte present, allowing for sensitive and specific quantification.

Determination of Ligand-Receptor Binding Affinities (e.g., IC50 values)

The inherent fluorescence of this compound makes it a valuable tool in the quantitative assessment of ligand-receptor interactions. By labeling a known ligand with this near-infrared dye, researchers can perform competitive binding assays to determine the binding affinity of unlabeled ligands for a specific receptor. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an unlabeled ligand required to displace 50% of the labeled ligand from the receptor.

The principle behind these assays involves incubating a source of the target receptor, such as whole cells or isolated membranes, with a fixed concentration of the Sulfo-Cyanine7.5-labeled ligand. Subsequently, increasing concentrations of an unlabeled test compound (the potential ligand) are introduced. As the concentration of the unlabeled ligand increases, it competes with the fluorescently labeled ligand for binding to the receptor, resulting in a decrease in the fluorescence signal associated with the receptor-bound complex. This reduction in fluorescence is measured and plotted against the concentration of the unlabeled ligand to calculate the IC50 value.

Detailed Research Findings

Recent studies have demonstrated the utility of Sulfo-Cyanine7.5 and its derivatives in determining the binding affinities of various ligands. For instance, in the development of near-infrared (NIR) probes for targeting the prostate-specific membrane antigen (PSMA), a biomarker overexpressed in prostate cancer, a series of imaging agents were synthesized using Sulfo-Cyanine7.5. researchgate.net These probes, which featured the urea-based PSMA targeting moiety linked to the dye, were evaluated for their binding affinity in prostate cancer cells through competitive binding assays. researchgate.net One of the developed probes, PSMA-Cy7.5_2, exhibited a high affinity for PSMA with an IC50 value of 58.8 nM. researchgate.net

In another study focused on the chemokine receptor CXCR4, a known mediator in cancer progression and inflammation, a novel antagonist demonstrated high affinity with an IC50 value of 20 nM in a calcium signaling assay, a functional assay that reflects receptor binding and activation. core.ac.uk Furthermore, research into peptidoglycan-based constructs for bacterial detection utilized this compound for labeling, and while the primary focus was on cytotoxicity, an IC50 value was determined to be 2048 μg/mL against a 3T3 cell line. ntu.edu.sg

These examples underscore the role of Sulfo-Cyanine7.5 in quantifying ligand-receptor interactions, providing crucial data for the development of targeted diagnostics and therapeutics.

Interactive Data Table of IC50 Values Determined Using Sulfo-Cyanine7.5 Labeled Probes

| Labeled Probe/Ligand | Receptor/Target | Cell Line/System | IC50 Value | Reference |

| PSMA-Cy7.5_2 | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer Cells | 58.8 nM | researchgate.net |

| Zn2AlF43(OAc)22 | CXCR4 | Not Specified | 20 nM | core.ac.uk |

| Peptidoglycan-oligosaccharides-Sulfo-Cyanine7.5 | - | 3T3 Cells (Cytotoxicity) | 2048 µg/mL | ntu.edu.sg |

Preclinical Imaging and Probe Development

Non-Invasive In Vivo Imaging Capabilities

The compound is a member of the heptamethine cyanine (B1664457) dye family, which is well-suited for non-invasive imaging. Its properties allow for the visualization of biological events within a living organism without the need for surgical intervention.

Sulfo-Cyanine7.5 NHS ester is engineered for optimal performance in the near-infrared (NIR) spectral window, typically between 700 and 900 nm. Biological tissues like skin, muscle, and bone are relatively transparent in this range, which minimizes the absorption and scattering of light by endogenous molecules such as hemoglobin and water. This characteristic allows for significant light penetration, enabling high-resolution anatomical and functional imaging deep within the tissue of living animal models. acs.orgaxispharm.com The dye's emission maximum is approximately 808 nm, placing it squarely in this advantageous NIR window, which results in reduced background autofluorescence and improved signal-to-noise ratios for clearer images. acs.org

The structure of Sulfo-Cyanine7.5 features a rigid trimethylene bridge, which enhances its fluorescence quantum yield compared to similar dyes like Indocyanine Green (ICG). lumiprobe.comlumiprobe.com This increased brightness, combined with high photostability, makes it a reliable fluorophore for demanding in vivo imaging applications. acs.org

A critical application of this compound is in tracking the distribution and clearance of labeled molecules within an organism over time. By conjugating the dye to proteins, antibodies, or nanoparticles, researchers can non-invasively monitor their biodistribution and pharmacokinetic profiles. fishersci.com

Detailed cell uptake studies further quantify the probe's behavior at a cellular level, revealing the efficiency of receptor-mediated internalization over time.

Cell uptake data for a [⁶⁸Ga]Sulfo-Cy7-FSC-MG probe in A431-CCK2R cells, showing specific, receptor-mediated internalization over a two-hour period. Data is presented as the percentage of total activity that was internalized by the cells.

These studies are essential for optimizing the design of targeted therapies and diagnostic agents, ensuring they reach their intended target while minimizing off-target accumulation. The ability to monitor these processes in real-time within a living animal provides invaluable data that cannot be obtained through static, ex vivo methods alone.

Photoacoustic imaging (PAI) is an emerging hybrid modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. In PAI, a pulsed laser excites a contrast agent, which then absorbs the light energy and undergoes thermoelastic expansion, generating an acoustic wave that can be detected by an ultrasound transducer.

Heptamethine cyanine dyes, the class to which Sulfo-Cyanine7.5 belongs, are excellent candidates for PAI probes. acs.org Their strong absorption in the NIR region allows for deep tissue excitation. spiedigitallibrary.org Researchers have successfully developed pH-activatable cyanine-based sensors that can be used for both fluorescence and photoacoustic imaging, demonstrating the potential for dual-modality approaches. acs.orgnih.gov By designing probes that can be detected by multiple imaging methods, a more comprehensive understanding of the target can be achieved. nih.gov The development of photostabilized cyanine dyes has further improved their utility for in vivo sequential PAI, ensuring the probe remains effective throughout the course of an experiment. spiedigitallibrary.org

Development of Targeted Imaging Agents

The true power of this compound is realized when it is used not as a passive imaging agent, but as a component of a highly specific, targeted probe. The NHS ester functional group is key to this process, enabling its conjugation to a wide variety of targeting ligands.

The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amine groups (-NH₂) found on proteins, peptides, and other biomolecules, forming a stable and permanent amide bond. axispharm.com This straightforward bioconjugation chemistry allows researchers to attach the Sulfo-Cyanine7.5 dye to a ligand that has a high affinity for a specific biological target, such as a receptor that is overexpressed on the surface of cancer cells.

Research has demonstrated the successful synthesis of such probes. For example, Sulfo-Cyanine7 has been conjugated to targeting vectors like a minigastrin analogue (for CCK2R) and a cyclic RGD peptide (for integrin αVβ3), creating probes capable of imaging specific tumor types.

Examples of receptor-targeted probes developed using Sulfo-Cyanine dyes, illustrating the versatility of this approach for targeting different cancer-related receptors.

This strategy of creating targeted probes enables the visualization of molecular-level disease processes, offering the potential for earlier and more accurate diagnoses.

To gain even more comprehensive data from a single imaging session, researchers are increasingly developing multi-modality probes. These constructs combine the capabilities of different imaging techniques, such as the high sensitivity and whole-body imaging of Positron Emission Tomography (PET) with the high-resolution intraoperative guidance of NIR fluorescence imaging.

Sulfo-Cyanine7.5 and its relatives are integral to the creation of these hybrid agents. In a notable proof-of-concept study, the chelator Fusarinine (B1175079) C (FSC) was used as a scaffold to build a dual-modality probe. The FSC core was used to chelate the radioisotope Gallium-68 (⁶⁸Ga) for PET imaging, while also being conjugated to both a tumor-targeting peptide and the Sulfo-Cyanine7 dye for optical imaging.

This innovative approach creates a single agent that can be used for preoperative planning via PET/CT scans and then for real-time, fluorescence-guided surgery. Biodistribution studies of these hybrid agents confirmed specific tumor accumulation, validating the feasibility of combining radioactivity and optical imaging on a single molecular platform.

Strategies for Pretargeting Applications in Biomedical Research

Pretargeting strategies represent a sophisticated, multi-step approach to improve the signal-to-background ratio in molecular imaging and enhance the specificity of therapeutic delivery. These methods separate the targeting event from the delivery of the imaging or therapeutic payload. A prominent and highly effective pretargeting strategy in biomedical research involves the use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO). researchgate.netnih.govmdpi.com

This two-step process is initiated by the administration of a targeting molecule, such as a monoclonal antibody specific to a tumor antigen, that has been conjugated with the TCO moiety. nih.govupenn.edu This antibody-TCO construct is allowed to circulate and accumulate at the target site, for instance, a tumor, while the unbound excess construct is cleared from the bloodstream. upenn.edu In the second step, a much smaller, rapidly clearing molecule, a tetrazine conjugated to an imaging agent like Sulfo-Cyanine7.5, is administered. nih.gov

The this compound is instrumental in this phase. The N-hydroxysuccinimide (NHS) ester group is an amine-reactive moiety that facilitates the stable, covalent conjugation of the cyanine dye to a tetrazine molecule that has a free primary amine. broadpharm.com This reaction forms a durable amide bond. The resulting Sulfo-Cyanine7.5-tetrazine conjugate is then injected. Due to its small size, it diffuses rapidly throughout the body. Upon encountering the TCO-labeled antibody accumulated at the target site, the IEDDA "click" reaction occurs with exceptionally fast kinetics, covalently attaching the Sulfo-Cyanine7.5 dye to the pre-localized antibody. mdpi.comnih.gov This strategy effectively "paints" the target with the near-infrared (NIR) fluorescent dye, leading to highly specific and sensitive imaging with minimal background noise from non-targeted areas. nih.gov

In research, this method has been successfully used to label cancer cells for fluorescence imaging. nih.gov Studies have demonstrated that this pretargeting approach can effectively delineate tumor masses with high precision. nih.gov For instance, fusarinine C (FSC)-based chelators have been co-functionalized with both a tetrazine motif for pretargeting and a cyanine dye (such as the carboxylic acid precursor to this compound) to create dual-modality imaging agents for PET and optical imaging. nih.gov

Contribution to Preclinical Therapeutic Development

Engineering of Red-Shifted Photosensitizers for Phototherapy Research

The unique photophysical properties of heptamethine cyanine dyes, including Sulfo-Cyanine7.5, make them attractive candidates for development as therapeutic agents, particularly as photosensitizers in photodynamic therapy (PDT). nih.govmdpi.com Their strong absorption in the near-infrared (NIR) spectrum (750–900 nm) falls within the "phototherapeutic window," where light has its maximum penetration depth through biological tissue, a critical advantage for treating solid tumors. mdpi.comacs.org

While cyanine dyes are renowned for their brilliant fluorescence, their native structure is not optimized for PDT, which requires the efficient generation of cytotoxic reactive oxygen species (ROS), such as singlet oxygen. nih.gov The efficacy of a photosensitizer is largely dependent on its ability to undergo intersystem crossing (ISC) from an excited singlet state to a longer-lived triplet state, which then transfers its energy to molecular oxygen to create ROS. researchgate.net Therefore, a significant area of research is the rational engineering of the heptamethine cyanine scaffold to enhance its photosensitizing capabilities. nih.govfrontiersin.org

Several chemical modification strategies are employed to improve the singlet oxygen quantum yield of these dyes:

The Heavy-Atom Effect : Incorporating heavy atoms like iodine into the heterocyclic core of the cyanine dye has been shown to increase the rate of intersystem crossing, leading to more efficient singlet oxygen generation and enhanced therapeutic efficacy. nih.govfrontiersin.org

Incorporation of ISC-Promoting Moieties : Attaching specific functional groups, such as nitroxide spin labels like 4-amino-2,2,6,6-tetramethylpiperidine-N-oxyl (Tempo), can greatly increase the ISC process for triplet-state photosensitizers. nih.govresearchgate.net

Structural Modification : Researchers have developed novel heptamethine cyanine dyes with structural alterations, such as the inclusion of a sulfide (B99878) group on the meso position of the core, to improve stability and shift photophysical properties to be more favorable for phototherapy applications. researchgate.net

Sulfo-Cyanine7.5, in particular, has been integrated into nanostructures for targeted therapeutic research. For example, it has been conjugated to prostate-specific membrane antigen (PSMA)-targeted PAMAM dendrimers. tandfonline.com These nanoconstructs serve as multimodal agents for real-time fluorescence and photoacoustic imaging, guiding the application of therapy. tandfonline.com This demonstrates the dual role of Sulfo-Cyanine7.5 as both an imaging agent to localize the therapeutic construct and a potential photosensitizer for PDT in preclinical cancer models. researchgate.nettandfonline.com

Data Tables

Table 1: Chemical and Spectral Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₄₉H₄₈K₃N₃O₁₆S₄ | broadpharm.com |

| Molecular Weight | 1180.5 g/mol | broadpharm.com |

| Excitation Maximum (λ_max) | 778 nm | broadpharm.com |

| Emission Maximum (λ_em) | 797 nm | broadpharm.com |

| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield (Φ_f) | 0.21 | broadpharm.com |

| Solubility | Water, DMF, DMSO | broadpharm.com |

Table 2: Compound Names Mentioned in Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | Sulfo-Cyanine7.5 N-hydroxysuccinimide ester |

| TCO | trans-Cyclooctene |

| Tz | Tetrazine |

| FSC | Fusarinine C |

| PET | Positron Emission Tomography |

| PDT | Photodynamic Therapy |

| NIR | Near-Infrared |

| ROS | Reactive Oxygen Species |

| ISC | Intersystem Crossing |

| Tempo | 4-amino-2,2,6,6-tetramethylpiperidine-N-oxyl |

| PSMA | Prostate-Specific Membrane Antigen |

| PAMAM | Polyamidoamine |

| DMF | Dimethylformamide |

Analytical and Purification Strategies for Sulfo Cyanine7.5 Conjugates in Research

Chromatographic Purification Techniques for Conjugated Products

Chromatography is a cornerstone of bioconjugate purification, enabling the separation of molecules based on their physicochemical properties. For Sulfo-Cyanine7.5 conjugates, High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and the analytical assessment of Sulfo-Cyanine7.5 conjugates. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This setup allows for the separation of the more hydrophobic dye-labeled conjugate from the unlabeled, more polar biomolecule.

The separation is achieved by eluting the sample through the column with a gradient of increasing organic solvent, such as acetonitrile, in an aqueous buffer, often containing an ion-pairing agent like trifluoroacetic acid (TFA). The unreacted, highly hydrophobic Sulfo-Cyanine7.5 dye will bind strongly to the column and elute late in the gradient, while the unlabeled biomolecule will elute earlier. The Sulfo-Cyanine7.5 conjugate, with its intermediate hydrophobicity, will elute between the two.

The purity of the conjugate can be assessed by analyzing the resulting chromatogram. A pure conjugate will ideally show a single, sharp peak at a characteristic retention time. The presence of multiple peaks may indicate the presence of impurities such as free dye, unlabeled protein, or conjugates with varying dye-to-biomolecule ratios (degree of labeling). HPLC systems equipped with both a UV-Vis detector and a fluorescence detector are highly effective for analyzing Sulfo-Cyanine7.5 conjugates, as they allow for the specific detection of the dye and the biomolecule. Quality control of Sulfo-Cyanine7.5 derivatives often involves HPLC-MS to ensure a purity of at least 95%. lumiprobe.comlumiprobe.comlumiprobe.com

Table 1: HPLC Parameters for Sulfo-Cyanine7.5 Conjugate Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component for elution. |

| Gradient | 10-60% B over 35 minutes | Gradual increase in organic solvent to elute molecules of increasing hydrophobicity. nih.gov |

| Flow Rate | 1-2 mL/min | Controls the speed of the separation. nih.gov |

| Detection | UV-Vis (280 nm for protein, ~778 nm for dye) and Fluorescence | To monitor the elution of the biomolecule and the dye-conjugate. |

Size-Exclusion Chromatography (SEC) for Bioconjugate Isolation

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a gentle and effective method for purifying Sulfo-Cyanine7.5 bioconjugates, particularly for separating the large, labeled biomolecule from the small, unconjugated dye molecules. This technique separates molecules based on their hydrodynamic radius (size).

The stationary phase in SEC consists of porous beads. Larger molecules, such as the antibody-dye conjugate, cannot enter the pores and therefore travel through the column more quickly, eluting first. Smaller molecules, like the free Sulfo-Cyanine7.5 NHS ester, can penetrate the pores, leading to a longer path through the column and a later elution time.

SEC is a preferred method for the rapid removal of unreacted dye and for buffer exchange of the final conjugate into a desired storage buffer. It is a largely non-denaturing technique, which is crucial for preserving the biological activity of protein and antibody conjugates. For instance, antibody labeling kits for Sulfo-Cyanine7.5 often include gel filtration spin columns for the cleanup of the reaction mixture. lumiprobe.com While SEC is excellent for separating molecules of significantly different sizes, it may not be able to resolve conjugates with different degrees of labeling from each other.

Table 2: SEC for Sulfo-Cyanine7.5 Conjugate Purification

| Feature | Description |

|---|---|

| Principle of Separation | Separation based on molecular size (hydrodynamic radius). |

| Primary Application | Removal of small, unconjugated Sulfo-Cyanine7.5 dye from the large bioconjugate. |

| Advantages | Gentle, non-denaturing conditions preserve the biological activity of the conjugate. |

| Limitations | May not separate conjugates with different dye-to-biomolecule ratios effectively. |

| Typical Use Case | Post-labeling cleanup to isolate the purified bioconjugate. lumiprobe.com |

Mass Spectrometry for Conjugate Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides precise information about the mass of a molecule. For Sulfo-Cyanine7.5 conjugates, MS is invaluable for confirming the successful conjugation and for determining the degree of labeling (DOL), which is the average number of dye molecules attached to each biomolecule.

Common MS techniques for analyzing bioconjugates include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry. By measuring the mass of the unlabeled biomolecule and the mass of the purified conjugate, the mass difference can be used to calculate the number of attached Sulfo-Cyanine7.5 molecules. The mass of the Sulfo-Cyanine7.5 moiety added upon conjugation is a known value. For example, the mass increment for this compound is 950.2 Da. lumiprobe.com

For a heterogeneous mixture of conjugates with different DOLs, the mass spectrum will show a distribution of peaks, with each peak corresponding to a specific number of attached dye molecules. This detailed information is critical for ensuring batch-to-batch consistency and for understanding the relationship between the DOL and the performance of the conjugate in its intended application. In some research, MALDI-TOF MS has been used to confirm the molecular weight of cyanine (B1664457) dye conjugates, providing a measured mass that can be compared to the calculated mass. nih.gov

Table 3: Mass Spectrometry for Sulfo-Cyanine7.5 Conjugate Analysis

| Technique | Information Provided | Key Benefit |

|---|---|---|

| MALDI-TOF MS | Molecular weight of the intact conjugate. | Provides a rapid determination of the degree of labeling (DOL). nih.gov |

| ESI-MS | Can be coupled with HPLC (LC-MS) for online separation and mass determination. | Allows for the analysis of complex mixtures and can provide information on the distribution of different conjugate species. |

| Tandem MS (MS/MS) | Fragmentation patterns can help to identify the sites of conjugation on the biomolecule. | Provides detailed structural information about the bioconjugate. |

Q & A

Q. How can I optimize the molar ratio of Sulfo-Cyanine7.5:Biomolecule for single-molecule imaging?

- Approach :

Titration : Test ratios from 1:1 to 10:1; measure fluorescence intensity and biomolecule activity.

Single-Molecule Validation : Use total internal reflection fluorescence (TIRF) microscopy to ensure single-dye photobleaching steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.